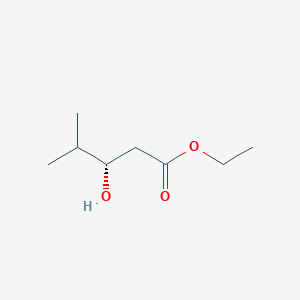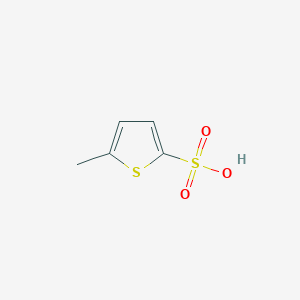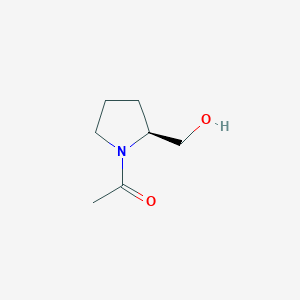![molecular formula C12H14BrNO B1611612 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] CAS No. 91830-17-0](/img/structure/B1611612.png)
5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]
Übersicht
Beschreibung
“5-Bromo-3H-spiro[benzofuran-2,4’-piperidine]” is a chemical compound . It is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and have shown strong biological activities .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3H-spiro[benzofuran-2,4’-piperidine]” is characterized by a spiro[benzofuran-2,4’-piperidine] core with a bromine atom at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-3H-spiro[benzofuran-2,4’-piperidine]” include a molecular weight of 304.61 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
Research has identified spiro[piperidine-4,2'-benzofuran] derivatives as highly potent and selective ligands for sigma receptors. These compounds, including 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine], have shown significant affinity for σ1- and σ2-receptors, which are implicated in various neurological and psychiatric disorders. The studies have explored systematic variations in the substituents of these compounds, demonstrating their influence on receptor affinity and selectivity. The work of Maier and Wünsch (2002) has been pivotal in this area, providing insight into the synthesis and receptor binding characteristics of these compounds (Maier & Wünsch, 2002).
Histone Deacetylase (HDAC) Inhibitors
Spiro[benzofuran-2,4'-piperidine] derivatives have also been investigated as novel histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play crucial roles in the regulation of gene expression, and their inhibition is of therapeutic interest for the treatment of cancer and other diseases. Varasi et al. (2011) discovered that spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives exhibit potent HDAC inhibitory activity and have shown promise in preclinical models of cancer (Varasi et al., 2011).
Antihypertensive Agents
Additionally, derivatives of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] have been synthesized and evaluated for their cardiovascular activities. Davis et al. (1983) reported that certain spiro[benzofuran-2,4'-piperidine] compounds exhibit good antihypertensive activity in animal models, suggesting potential applications in the treatment of hypertension (Davis et al., 1983).
Fluorinated Radiotracers for CNS Imaging
Spirocyclic piperidines with a (2-fluoroethyl) residue have been developed for use as fluorinated radiotracers, aiming at imaging σ1 receptors in the central nervous system. The synthesis and pharmacological evaluation of these compounds, such as fluspidine, demonstrate high σ1 affinity and selectivity, making them suitable candidates for positron emission tomography (PET) imaging of σ1 receptors in the brain (Maestrup et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Benzofuran derivatives, such as “5-Bromo-3H-spiro[benzofuran-2,4’-piperidine]”, have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships to guide the design of new antimicrobial and anticancer drugs .
Eigenschaften
IUPAC Name |
5-bromospiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAYJWOUXMEFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536633 | |
| Record name | 5-Bromo-3H-spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3H-spiro[benzofuran-2,4'-piperidine] | |
CAS RN |
91830-17-0 | |
| Record name | 5-Bromospiro[benzofuran-2(3H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91830-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3H-spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)
![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)







